molecular formula C16H23N4O10P B12280493 4-Nitrophenyl thymidine-5'-monophosphate, ammonium salt

4-Nitrophenyl thymidine-5'-monophosphate, ammonium salt

Cat. No.: B12280493
M. Wt: 462.35 g/mol
InChI Key: VWUBANFQVICURB-PSWZVECGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt typically involves the esterification of thymidine-5’-monophosphate with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then purified through crystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is utilized in a wide range of scientific research applications:

    Chemistry: Used as a substrate in enzymatic assays to study phosphodiesterase activity.

    Biology: Employed in the investigation of cellular processes involving nucleotide metabolism.

    Medicine: Serves as a tool in drug discovery and development, particularly in the screening of phosphodiesterase inhibitors.

    Industry: Applied in the quality control of pharmaceuticals and biochemical products.

Mechanism of Action

The compound acts as a substrate for phosphodiesterase I, an enzyme that catalyzes the hydrolysis of phosphodiester bonds. Upon hydrolysis, 4-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This allows researchers to monitor enzyme activity and study the molecular pathways involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is unique due to its specific use as a substrate for phosphodiesterase I. Its ammonium salt form enhances its solubility and stability, making it particularly suitable for various biochemical assays .

Properties

Molecular Formula

C16H23N4O10P

Molecular Weight

462.35 g/mol

IUPAC Name

azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C16H20N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,9,12-14,20H,6-8H2,1H3,(H,25,26)(H,17,21,22);1H3/t9?,12-,13+,14+;/m0./s1

InChI Key

VWUBANFQVICURB-PSWZVECGSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+]

Origin of Product

United States

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